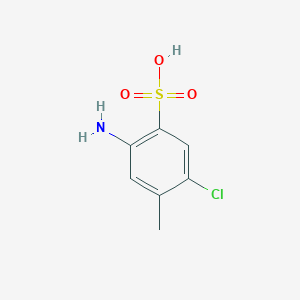

2-Amino-5-chloro-4-methylbenzenesulfonic acid

Descripción

Propiedades

IUPAC Name |

2-amino-5-chloro-4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,9H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZCFAPUHSSYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026528 | |

| Record name | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [IUCLID] | |

| Record name | Benzenesulfonic acid, 2-amino-5-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

88-53-9 | |

| Record name | C Amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-amino-5-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chlorotoluene-4-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-6-CHLOROTOLUENE-4-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNF96511X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-5-CHLORO-4-METHYLBENZENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Chlorination of p-Toluenesulfonic Acid

p-Toluenesulfonic acid undergoes electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst such as FeCl₃. The reaction typically proceeds at 40–60°C for 6–8 hours, yielding 3-chloro-4-methylbenzenesulfonic acid. Excess chlorinating agents may lead to di- or tri-substituted byproducts, necessitating careful stoichiometric control.

Nitration of 3-Chloro-4-methylbenzenesulfonic Acid

Nitration introduces a nitro group at the ortho position relative to the sulfonic acid group. A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) serves as the nitrating agent. Historical industrial processes reported yields of 65.7% due to competing para-nitration and isomer formation. The crude product, sodium 2-chloro-5-nitrotoluene-4-sulfonate, is isolated via salting-out with NaCl and purified by recrystallization.

Bechamp Reduction

The nitro group is reduced to an amine using iron powder in acetic acid under reflux (80–100°C). This method, though reliable, generates iron sludge as waste, complicating post-reaction purification. Final yields for the traditional pathway rarely exceed 70%.

Optimized Nitration Process

Recent studies have systematically improved nitration efficiency by refining reaction parameters and separation techniques. Key advancements include:

Reaction Condition Optimization

Li et al. (2015) demonstrated that adjusting the mass ratio of fuming sulfuric acid to sodium 2-chlorotoluene-4-sulfonate to 4:1 and maintaining the reaction temperature at −5°C increased yields to 91%. The molar ratio of fuming nitric acid to substrate was optimized to 1.05:1, minimizing over-nitration.

Table 1: Comparative Nitration Yields Under Varied Conditions

| Parameter | Traditional Process | Optimized Process |

|---|---|---|

| Temperature (°C) | 25 | −5 |

| H₂SO₄:Substrate (mass) | 3:1 | 4:1 |

| HNO₃:Substrate (molar) | 1.2:1 | 1.05:1 |

| Yield (%) | 65.7 | 91.0 |

Solubility-Driven Separation

The solubility of sodium 2-chloro-5-nitrotoluene-4-sulfonate in aqueous H₂SO₄ was found to be minimal at 0.7 mass fraction H₂SO₄. Filtration at this concentration enabled 98% recovery of the nitrated product while allowing 85% reuse of sulfuric acid, reducing waste generation.

Continuous-Flow Nitration Technology

A patent by CN109180539A (2019) introduced a tubular reactor system for continuous nitration, enhancing scalability and safety.

Reactor Design and Operation

-

Reactor Material : Hastelloy C-276 (corrosion-resistant nickel-molybdenum alloy)

-

Dimensions : 20–25 m length, 4.3 mm inner diameter

-

Conditions :

-

Ozone flow rate: 0.5–1.5 L/min

-

Pressure: 1.5–2.5 MPa

-

Residence time: 15–30 minutes

-

Process Advantages

-

Safety : Reduced holdup of reactive intermediates mitigates explosion risks.

-

Environmental Impact : Dichloromethane solvent is recycled via distillation (95% recovery).

Table 2: Continuous vs. Batch Nitration Performance

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time (h) | 3 | 0.5 |

| Temperature (°C) | −5 | 40 |

| Sulfuric Acid Reuse (%) | 85 | 93 |

| Space-Time Yield (kg/m³·h) | 12.4 | 48.7 |

Reduction Step Innovations

While the Bechamp reduction remains standard, catalytic hydrogenation using Pd/C or Raney nickel has been explored in pilot studies. Preliminary data suggest:

-

Catalytic Hydrogenation : 89% yield at 50°C under 3 bar H₂, eliminating iron waste.

-

Economic Barrier : High catalyst costs currently limit industrial adoption.

Environmental and Economic Considerations

Waste Management

Aplicaciones Científicas De Investigación

Key Applications

-

Dye and Pigment Production

- Azo Dyes : The compound is extensively utilized as a diazo component for the synthesis of azo dyes, particularly Lake Red C and CLT Acid. These dyes are characterized by their vibrant colors and are widely used in textiles, food, and cosmetics.

- Azo Pigments : It serves as an intermediate for producing various azo pigments that find applications in inks, plastics, and coatings.

-

Analytical Chemistry

- HPLC Analysis : 2-Amino-5-chloro-4-methylbenzenesulfonic acid can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method is employed where acetonitrile, water, and phosphoric acid are used as the mobile phase. This method is scalable for preparative separation and suitable for pharmacokinetic studies .

- Environmental Applications

Case Study 1: Improvement of Nitration Process

A study aimed at optimizing the nitration reaction conditions of this compound highlighted significant enhancements in yield and purity. By adjusting temperature and reactant concentrations, researchers were able to streamline the synthesis process, making it more efficient for large-scale production .

Case Study 2: Market Insights

An extensive market analysis report from 2024 provided insights into the global demand for this compound. The report indicated a growing trend in its application within the dye industry, driven by increasing consumer demand for high-quality colorants in textiles and packaging .

Mecanismo De Acción

The mechanism of action of 2-Amino-5-chloro-4-methylbenzenesulfonic acid is primarily related to its role as an intermediate in dye synthesis. It participates in diazotization reactions, forming diazonium salts that can further react with other compounds to form azo dyes. These reactions involve the formation of stable nitrogen-nitrogen double bonds, which are responsible for the vivid colors of azo dyes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Key Properties of this compound and Analogues

Structural and Functional Differences

(a) Positional Isomerism :

- This compound (88-53-9) and 2-Amino-4-chloro-5-methylbenzenesulfonic acid (88-51-7) are positional isomers. The chlorine and methyl groups swap positions on the benzene ring, leading to differences in reactivity and industrial applicability .

(b) Substituent Effects :

- Hydroxyl vs. Methyl Groups: The hydroxyl group in 6-amino-4-chlorophenol-2-sulfonic acid (88-23-3) increases water solubility compared to the methyl group in the target compound, making it suitable for aqueous-phase reactions .

- Ethyl vs.

Analytical Methods

- HPLC Analysis : The target compound is analyzed using Newcrom R1 columns with a mobile phase of MeCN/water/phosphoric acid. Similar compounds may require adjustments due to substituent-driven polarity changes .

- Purity Standards : Commercial grades (e.g., ≥98.0% purity by HPLC) are enforced under standards like GB/T 23670-2016 .

Actividad Biológica

2-Amino-5-chloro-4-methylbenzenesulfonic acid, commonly referred to as "Red Lake C amine," is a sulfonic acid derivative of an aromatic amine. It has garnered attention due to its potential biological activities, particularly in the context of environmental toxicity and industrial applications. This article aims to explore the biological activity of this compound, including its toxicity profiles, mechanisms of action, and relevant case studies.

- CAS Number : 88-53-9

- Molecular Formula : C7H8ClNO3S

- Molecular Weight : 221.661 g/mol

- LogP : -0.120

- InChI Key : VYZCFAPUHSSYCC-UHFFFAOYSA-N

Aquatic Toxicity

This compound exhibits significant aquatic toxicity, particularly towards invertebrates such as Daphnia. Research indicates a wide range of effective concentrations (EC50) and lethal concentrations (LC50) for various aquatic organisms, with values ranging from 0.0004 mg/L to 418 mg/L, highlighting its potential risk in aquatic environments .

| Organism Type | EC50/LC50 Range (mg/L) |

|---|---|

| Aquatic Invertebrates (Daphnia) | 0.0004 - 418 |

| Fish | Limited Data Available |

Carcinogenic Potential

While some aromatic amines are classified as known or possible human carcinogens by the International Agency for Research on Cancer (IARC), the specific carcinogenicity of this compound remains less clear. Current assessments do not classify it as a significant carcinogenic risk but indicate a need for further study regarding its long-term health effects .

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. It can undergo metabolic activation leading to the formation of reactive intermediates that may interact with DNA, proteins, and lipids, potentially causing cellular damage.

- Genotoxicity : Limited studies suggest that this compound may exhibit genotoxic effects under certain conditions; however, comprehensive data is lacking.

- Dermatotoxicity : The compound is known to cause skin sensitization and dermatitis upon contact, indicating its potential as a dermatotoxin .

Industrial Exposure Risks

A study outlined in the Canadian Environmental Protection Act highlighted the risks associated with exposure to aromatic amines in industrial settings, including those involving this compound. The findings indicated that workers involved in the manufacturing processes could be at risk for respiratory issues and skin conditions due to inhalation and dermal contact with this compound .

Environmental Impact Assessment

An environmental assessment conducted by Health Canada examined the presence of various aromatic amines in consumer products and their potential migration into food items. Although direct data on this compound was limited, the study emphasized the importance of monitoring such compounds due to their toxicological profiles and potential for bioaccumulation .

Q & A

Q. What are the primary synthetic routes for 2-amino-5-chloro-4-methylbenzenesulfonic acid, and how do reaction conditions influence yield?

The compound is synthesized via sulfonation, chlorination, and nitration of toluene derivatives. A common industrial method involves sulfonation of 3-amino-5-chloro-4-methylbenzene using sulfuric acid under controlled temperatures (120–150°C) to ensure regioselectivity . Laboratory-scale synthesis may employ catalytic hydrogenation to replace iron powder reduction, reducing hazardous waste generation. Key parameters include:

- Temperature : Excess heat can lead to over-sulfonation or decomposition.

- Catalyst choice : Palladium or platinum catalysts improve hydrogenation efficiency compared to iron sludge methods .

Q. How is the compound characterized structurally, and what analytical methods validate its purity?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methyl at C4, sulfonic acid at C1) .

- Mass spectrometry (MS) : Molecular ion peak at m/z 221.66 confirms molecular weight .

- HPLC : Quantifies impurities (<1% by area normalization) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the key applications of this compound in materials science?

It serves as a critical intermediate in synthesizing azo pigments (e.g., Pigment Red 48:2) due to its sulfonic acid group, which enhances water solubility and chromophore stability. The amino group facilitates diazotization reactions, enabling covalent bonding to aromatic coupling partners .

Q. What safety protocols are essential for handling this compound?

- Storage : Keep in airtight containers at 2–8°C to prevent moisture absorption and thermal decomposition .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste disposal : Neutralize with bicarbonate before disposal due to its acidic nature (pH <2 in aqueous solutions) .

Advanced Research Questions

Q. How can catalytic hydrogenation optimize the nitration step to reduce environmental impact?

Traditional iron powder reduction generates toxic sludge. Catalytic hydrogenation using Pd/C (1–5 wt%) in ethanol at 50–80°C under 3–5 bar H achieves >95% conversion with minimal waste. Key challenges include:

- Catalyst poisoning : Sulfonic acid groups may adsorb onto catalyst surfaces, requiring periodic regeneration .

- Selectivity : Excess H pressure may over-reduce nitro groups to amines, necessitating precise pressure control .

Q. What purification techniques resolve contradictions in reported solubility data?

Discrepancies in solubility (e.g., slight solubility in DMSO vs. aqueous acid) arise from polymorphic forms. Methods include:

Q. How do substituent positions affect reactivity in cross-coupling reactions?

The methyl group at C4 sterically hinders electrophilic substitution at C3/C5, directing reactions to C1 (sulfonic acid) or C6. For example:

Q. What regulatory standards govern its use in pharmaceutical intermediates?

Compliance with GB/T 23670-2016 (China) and FDA GSRS guidelines ensures:

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.